

Evocarpine's Efficacy Against Multidrug-Resistant Bacteria: A Comparative Analysis

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Compound of Interest

Compound Name: *Evocarpine*

Cat. No.: *B092090*

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The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. **Evocarpine**, a quinolone alkaloid isolated from plants of the *Evodia* species, has demonstrated promising antibacterial activity against a range of pathogens, including several multidrug-resistant strains. This guide provides a comparative study of **evocarpine**'s efficacy, summarizing available experimental data and outlining the methodologies used to evaluate its activity.

Comparative Antibacterial Activity

Evocarpine has shown significant inhibitory effects against various bacteria, with notable potency against MDR strains of *Mycobacterium tuberculosis*. The following tables summarize the minimum inhibitory concentrations (MICs) of **evocarpine** against different bacterial strains and compare its activity with a standard antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of **Evocarpine** against Multidrug-Resistant (MDR) Bacteria

Bacterial Strain	Resistance Profile	Evocarpine MIC (µg/mL)	Reference
Mycobacterium tuberculosis	MDR Clinical Isolates	5 - 20	[1]
Mycobacterium smegmatis	ATCC 14468	2	[2]
Helicobacter pylori	-	Potent Activity	[1][3]
Staphylococcus aureus	Methicillin-Resistant (MRSA)	Activity Reported	[1]
Pseudomonas aeruginosa	-	Activity Reported	[1]

Table 2: Comparative Efficacy of **Evocarpine** and Isoniazid against Mycobacterium smegmatis

Compound	MIC (mg/L)	Fold Difference	Reference
Evocarpine	2	2x more active	[2]
Isoniazid	4	-	[2]

Interaction with Other Alkaloids: A Case of Antagonism

Interestingly, studies have revealed a significant antagonistic interaction between **evocarpine** and two other alkaloids, evodiamine and rutaecarpine, which are often found in the same plant extracts.[4] This antagonism was observed against various mycobacterial strains, suggesting that the combined presence of these compounds may reduce the overall antimycobacterial efficacy of the extract.[1]

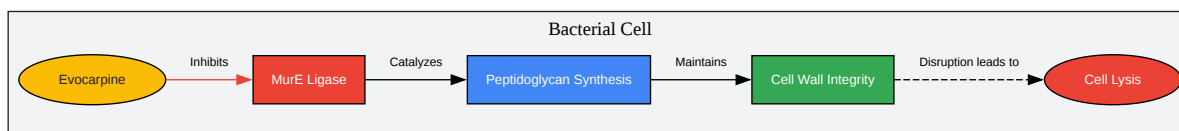
Table 3: Fractional Inhibitory Concentration Index (FICI) of **Evocarpine** in Combination with Other Alkaloids against Mycobacteria

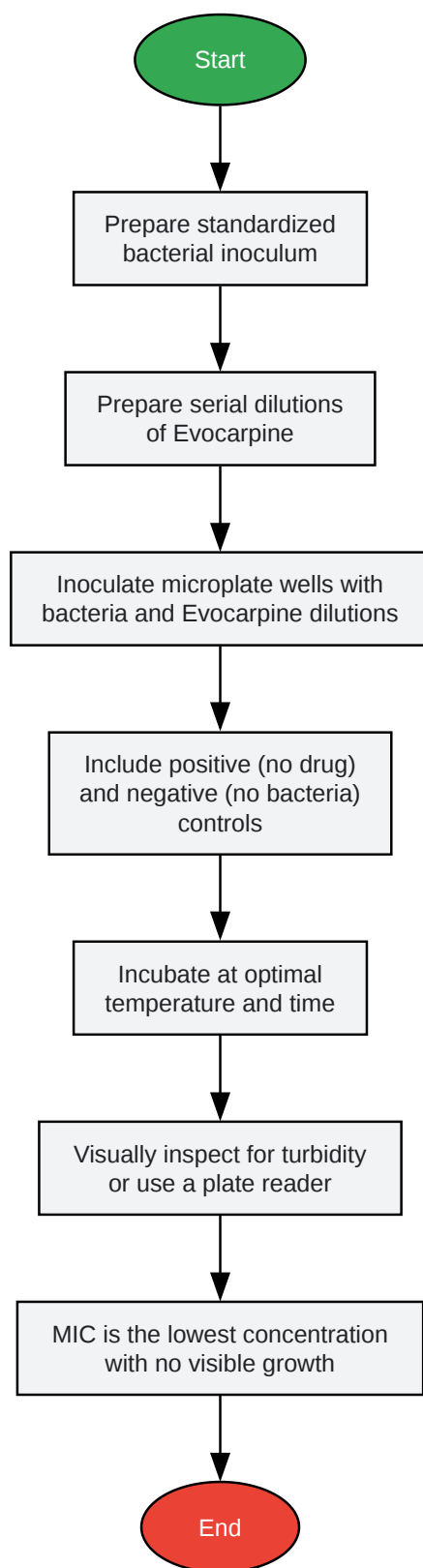
Combination	FICI Value	Interpretation	Reference
Evocarpine + Evodiamine/Rutaecarpine	5 - 9	Strong Antagonism	[1][4]

A FICI value > 4 is indicative of antagonism.

Potential Mechanisms of Action

The primary proposed mechanism of action for **evocarpine** against *M. tuberculosis* is the inhibition of the ATP-dependent MurE ligase.[1] This enzyme is a crucial component of the peptidoglycan biosynthesis pathway, which is essential for the formation of the bacterial cell wall. By targeting this pathway, **evocarpine** disrupts cell wall integrity, leading to bacterial cell death.





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Email: info@benchchem.com